molecular formula C7H9F3N2O4 B585548 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate CAS No. 590365-46-1

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

カタログ番号: B585548
CAS番号: 590365-46-1
分子量: 242.154
InChIキー: IOLMYDDAHXTLLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-2,6-piperidinedione 2,2,2-trifluoroacetate is a heterocyclic organic compound featuring a piperidinedione core substituted with an amino group and a trifluoroacetate counterion. The trifluoroacetate moiety (CF₃COO⁻) enhances the compound’s stability and solubility in polar solvents due to its strong electron-withdrawing nature. This compound is structurally significant in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules, though its specific applications remain understudied in publicly available literature.

準備方法

Stepwise Analysis of Preparation Methods

Step 1: Amino Group Protection

Reagents and Conditions

  • Substrate : L-Glutamine (commercially available, low cost).

  • Protecting Agent : Boc anhydride (Boc₂O).

  • Base : NaOH, K₂CO₃, or NaHCO₃ (1–4 eq relative to L-glutamine) .

  • Solvent System : Water mixed with THF or dioxane (1:0.2–0.4 v/v) .

  • Temperature : 10–80°C (optimal: 25–30°C) .

Mechanistic Insight
Boc anhydride reacts with the α-amino group of L-glutamine in alkaline media, forming N-Boc-L-glutamine. Excess base ensures deprotonation of the amino group, driving the reaction to completion. Hydrotropic solvents enhance solubility without hydrolyzing the Boc group.

Yield and Purity

  • Yield : 85–90% .

  • HPLC Purity : >98% .

Step 2: Cyclization to Piperidinedione Core

Reagents and Conditions

  • Activating Agent : CDI (1.2–1.3 eq relative to N-Boc-L-glutamine) .

  • Catalyst : DMAP (0.02–0.03 eq) .

  • Solvent : Anhydrous THF or acetonitrile.

  • Temperature : 40–70°C (reflux preferred) .

Mechanistic Insight
CDI activates the carboxyl group of N-Boc-L-glutamine, forming an imidazolide intermediate. Intramolecular nucleophilic attack by the amide nitrogen generates the piperidinedione ring. DMAP accelerates the reaction by stabilizing the transition state.

Yield and Purity

  • Yield : 79–85% .

  • HPLC Purity : 99.1% .

Step 3: Deprotection and TFA Salt Formation

Reagents and Conditions

  • Acid : TFA (2–4 M in methanol or dichloromethane) .

  • Temperature : 0–30°C (room temperature optimal) .

  • Workup : Concentration under vacuum, trituration with ethyl acetate or diethyl ether.

Mechanistic Insight
TFA cleaves the Boc group via acidolysis, protonating the tert-butyl carbonate and releasing CO₂. The free amine forms a stable salt with TFA’s conjugate base.

Yield and Purity

  • Yield : 90–95% (adapted from HCl salt data ).

  • HPLC Purity : >99.5% .

Comparative Analysis of Methodologies

Alternative Protecting Groups

While Boc is standard, other groups (Cbz, Fmoc) have been explored:

  • Cbz (Carbobenzyloxy) : Requires hydrogenolysis for removal, complicating scale-up .

  • Fmoc (Fluorenylmethyloxycarbonyl) : UV-sensitive, less stable under acidic conditions .

Advantage of Boc : Compatibility with TFA deprotection and minimal side reactions.

Cyclization Agents

CDI vs. Alternatives

  • Thionyl Chloride (SOCl₂) : Generates HCl gas, requiring stringent handling .

  • DCC (Dicyclohexylcarbodiimide) : Forms insoluble urea byproducts, complicating purification .

CDI Advantage : Non-toxic, generates imidazole as a soluble byproduct .

Optimization Strategies

Solvent Selection for Deprotection

  • Methanol vs. Dichloromethane : Methanol improves solubility of intermediates but may esterify carboxyl groups at high temperatures . Dichloromethane avoids this but requires longer reaction times.

Temperature Control

  • Deprotection at 0°C : Minimizes side reactions (e.g., racemization) but slows kinetics.

  • Room Temperature : Balances speed and purity, yielding >99% HPLC purity .

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (D₂O): δ 4.15 (m, 1H, CH), 3.10 (t, 2H, CH₂), 2.75 (m, 2H, CH₂) .

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA/ACN gradient) .

Purity Challenges

  • Byproducts : Residual imidazole (<0.1%) and tert-butyl alcohol (<0.05%) .

  • Mitigation : Sequential washes with ethyl acetate and hexane.

Industrial Scalability

Cost Analysis

ComponentCost per kg (USD)
L-Glutamine50
CDI300
TFA200
Total (per kg)550

Note : Excludes labor and equipment. CDI constitutes 55% of material costs.

Environmental Considerations

  • Waste Streams : Imidazole (non-toxic, biodegradable), TFA (requires neutralization).

  • Green Chemistry : CDI and DMAP are recoverable via distillation .

化学反応の分析

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:

科学的研究の応用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

3-Amino-2,6-piperidinedione hydrochloride is a crucial precursor for the synthesis of several therapeutic agents, including:

  • Lenalidomide : An immunomodulatory drug used primarily for treating multiple myeloma and certain types of anemia. Lenalidomide has been shown to enhance immune response and inhibit tumor growth .
  • Pomalidomide : Another derivative used in treating multiple myeloma, especially in cases resistant to other treatments. Pomalidomide has demonstrated potent anti-tumor activity and immune-modulating effects .

The synthesis of these drugs often involves the conversion of 3-amino-2,6-piperidinedione into various derivatives through established chemical processes. The trifluoroacetate form enhances the solubility and stability of the compound during these reactions.

Biochemical Relevance

Biosynthetic Pathways

Research indicates that 3-amino-2,6-piperidinedione is involved in biosynthetic pathways for natural products. For instance, it serves as a building block for various microbial metabolites. Studies have shown that specific enzymes can utilize this compound as a substrate to produce valuable chemicals through biocatalysis . This highlights its importance not only as a synthetic intermediate but also as a participant in natural product synthesis.

Synthetic Methodologies

Innovative Synthesis Techniques

The compound has been employed in developing new synthetic methodologies. For example:

  • Solid-Phase Peptide Synthesis : The incorporation of 3-amino-2,6-piperidinedione into peptide sequences has been explored to enhance the stability and functionality of peptides. Its unique structural properties allow for the formation of complex peptide architectures that are essential in drug design .
  • Thioacid-Mediated Reactions : Recent studies have demonstrated that thioacid derivatives of this compound can facilitate novel reactions leading to site-selective peptide cleavage, offering new avenues for peptide manipulation and synthesis .

Table 1: Summary of Key Applications

ApplicationDescriptionReference
Drug SynthesisIntermediate for lenalidomide and pomalidomide production
BiocatalysisInvolved in microbial metabolite synthesis
Solid-Phase Peptide SynthesisEnhances peptide stability and functionality
Thioacid-Mediated ReactionsFacilitates site-selective peptide cleavage

作用機序

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

The following analysis compares 3-amino-2,6-piperidinedione 2,2,2-trifluoroacetate with structurally or functionally analogous compounds, focusing on physicochemical properties, synthetic routes, and applications.

Trifluoroacetate Derivatives

  • Raspberry Ketone Trifluoroacetate (4-(3-oxobutyl)phenyl 2,2,2-trifluoroacetate): Synthesis: Prepared via Steglich esterification, leveraging trifluoroacetic anhydride to enhance reaction efficiency . Stability: The trifluoroacetate group increases hydrolytic stability compared to acetate or formate esters, as observed in lures for pest management . Solubility: Higher lipophilicity than non-fluorinated esters, enabling sustained release in biological systems .
  • Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O): Physical State: Hygroscopic solid with ionic character, contrasting with the covalent ester linkage in 3-amino-2,6-piperidinedione trifluoroacetate .

Piperidinedione Analogues

  • 3-Amino-2,6-piperidinedione Hydrochloride: Acid-Base Behavior: The hydrochloride salt exhibits higher aqueous solubility than the trifluoroacetate derivative but lower stability under basic conditions. Bioactivity: Hydrochloride salts are common in pharmaceuticals (e.g., lenalidomide derivatives), suggesting the trifluoroacetate form may offer improved metabolic resistance.
  • 2,6-Piperidinedione (Glutarimide): Reactivity: Lacks the amino group, reducing its utility in nucleophilic reactions. The trifluoroacetate variant’s amino group enables functionalization for targeted drug design.

Data Table: Key Properties

Property This compound Raspberry Ketone Trifluoroacetate Lithium Trifluoroacetate
Molecular Weight (g/mol) ~248.1 (estimated) 264.2 176.0
Solubility Moderate in DMSO, acetone High in chloroform, ethyl acetate High in water
Stability Hydrolytically stable (pH 4–8) Stable in organic matrices Hygroscopic
Key Applications Medicinal chemistry intermediate Pest attractants Electrolyte, catalyst

生物活性

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (CAS No. 131052-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8F3_3N2_2O2_2
  • Molecular Weight : 224.15 g/mol

Biological Activity Overview

This compound exhibits various biological activities primarily attributed to its role as an intermediate in the synthesis of pharmacologically active compounds such as thalidomide derivatives. Its biological effects can be categorized into several key areas:

  • Antimicrobial Activity
    • The compound has shown promising results against various bacterial strains. In a study examining piperidine derivatives, it was found that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis (M. tuberculosis) strains .
    CompoundMIC (μg/mL)Activity
    Compound 94Strong against M. tuberculosis
    Compound 100.5Higher potency against resistant strains
    Compound 140.06Effective against Gram-positive bacteria
  • Cytotoxicity
    • Cytotoxicity assays indicated that certain derivatives of the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, a derivative showed an MIC value significantly lower than the concentration that induced cytotoxic effects in noncancerous cells.
  • Immune Modulation
    • Research has indicated that this compound can modulate immune responses by interacting with immune cell receptors. In specific assays involving mouse splenocytes, it was noted that the compound could enhance immune cell activity significantly .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Interaction
    • The compound acts as a ligand for various enzymes and proteins, potentially altering their activity through coordination bonds and hydrogen bonding interactions. This interaction can lead to either inhibition or activation of enzymatic pathways.
  • Gene Expression Modulation
    • It influences gene expression related to oxidative stress responses and metabolic pathways. For example, it has been shown to enhance the expression of genes involved in antioxidant defenses, thereby improving cellular resilience against oxidative damage.
  • Transport and Distribution
    • The uptake of the compound into cells is mediated by specific transport mechanisms, which may influence its distribution within cellular compartments and enhance its biological effects.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Properties : A comparative analysis of piperidine derivatives demonstrated that structural modifications significantly affected antimicrobial potency against M. tuberculosis strains. The study noted that replacing certain functional groups could enhance or diminish activity dramatically .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity levels while exhibiting strong antibacterial properties against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methodologies for 3-amino-2,6-piperidinedione 2,2,2-trifluoroacetate?

  • Methodological Answer : Synthesis typically involves coupling trifluoroacetic acid (TFA) with the parent amine under anhydrous conditions. Key variables include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or acetonitrile for solubility). Purification via reversed-phase HPLC or recrystallization in ethanol/water mixtures is recommended. Purity validation should use HPLC (>95% by area) and mass spectrometry (expected [M+H]⁺ ~267.1 g/mol) .
  • Safety Note : Use inert atmospheres (N₂/Ar) to prevent TFA degradation, and adhere to PPE protocols (gloves, goggles) due to TFA’s corrosive nature .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amine and carbonyl signals. TFA’s trifluoromethyl group appears as a singlet (~δ 116 ppm in ¹³C) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., observed m/z 267.1 for [M+H]⁺) .
  • Elemental Analysis : Validate C, H, N, F content (±0.4% theoretical) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at –20°C in amber vials; degradation >5% occurs at 25°C over 30 days.
  • pH Sensitivity : Avoid aqueous solutions with pH >7 due to hydrolysis of the trifluoroacetate group.
  • Data Table :
ConditionDegradation (%/30 days)Key Degradants
–20°C (dry)<2%None detected
25°C (ambient light)12%Hydrolyzed amine-TFA
  • Reference: .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoroacetate group in modulating bioactivity?

  • Methodological Answer :

  • In Vitro Assays : Compare parent amine vs. TFA salt in kinase inhibition or receptor binding assays (e.g., IC₅₀ shifts indicate TFA’s electron-withdrawing effects).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and hydrogen-bonding interactions .
  • Data Contradiction Tip : If bioactivity discrepancies arise, validate protonation states via pH-dependent solubility assays .

Q. How should researchers address contradictory data in solubility or reactivity studies?

  • Methodological Answer :

  • Replication : Repeat experiments with controlled humidity (TFA salts are hygroscopic) .
  • Variable Isolation : Use factorial design (e.g., 2³ design for temperature, solvent polarity, and counterion concentration) to identify confounding factors .
  • Theoretical Alignment : Cross-reference results with density functional theory (DFT) predictions for solubility parameters .

Q. What experimental frameworks link this compound’s properties to broader pharmacological theories?

  • Methodological Answer :

  • ADME Modeling : Correlate logP (estimated ~0.8) with membrane permeability using Caco-2 cell monolayers .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., acetate vs. TFA salts) to test hypotheses on trifluoromethyl effects .

Q. What advanced analytical techniques overcome challenges in quantifying trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients. Limit of quantification (LOQ) <0.1% for hydrolyzed byproducts .
  • NMR Deconvolution : Apply DOSY experiments to separate overlapping impurity signals .

Q. Methodological Design & Data Analysis

Q. How can factorial design optimize reaction yields for scaled synthesis?

  • Methodological Answer :

  • Variables : Temperature (X₁), solvent polarity (X₂), and TFA equivalents (X₃).
  • Example Design :
RunX₁ (°C)X₂ (DMF/H₂O ratio)X₃ (equiv.)Yield (%)
109:11.278
2257:32.065
  • Analysis : Response surface methodology (RSM) to identify optimal conditions (e.g., X₁=5°C, X₂=8:2, X₃=1.5 for 85% yield) .

Q. What in vivo experimental models are suitable for studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Administer IV (1 mg/kg) and measure plasma half-life via LC-MS. Expect t₁/₂ ~2.5 hr due to rapid renal clearance of TFA .
  • Tissue Distribution : Use radiolabeled ¹⁴C-TFA to track accumulation in liver/kidney .

特性

IUPAC Name

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLMYDDAHXTLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703398
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-72-7
Record name Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-Dioxo-3-aminopiperidine trifluoroacetate (4) was prepared and isolated as follows. Compound 3 (59 mg) was suspended in CH2Cl2 (5 mL). CF3COOH (0.5 mL) was added. The reaction solution was stirred at room for 4 h. The solvent was removed to give 4 (62 mg, 99%): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Synthesis routes and methods II

Procedure details

Compound 203 (1.14 g, 5 mmol) was suspended in CH2Cl2 (100 mL). To the mixture was added CF3COOH (10 mL) and this then was stirred at room for 4 h. The solvent was evaporated to give crude 204 (1.25 g): 1H NMR (DMSO-d6) δ 11.42 (s, 1H), 8.70 (br, 2H), 4.31 (dd, J=5.4 Hz, J=13 Hz), 2.88-2.72 (m, 2H), 2.25-2.09 (m, 2H). A mixture of crude 204 (1.25 g) and phthalic anhydride (0.89 g, 6 mmol) and Et3N (1.39 ml, 10 mmol) in THF (150 mL) was refluxed for two days. The reaction mixture was concentrated and the residue was crystallized from ethyl acetate to give thalidomide (201) (0.89 g, 69%) as white crystals; mp 276° C. (lit.276-279° C.). A mixture of thalidomide 201 (258 mg, 1 mmol) and Lawesson's reagent (222 mg, 0.55 mmol) in toluene (50 ml) was stirred at reflux for 12 h; thereafter, solvent was removed under vacuum. The resulting residue was purified by column chromatography using CH2Cl2 as the eluent to afford compound 205 (200 mg, 73%) as a yellow solid: mp 225-226° C.; 1H NMR (DMSO-d6) δ 12.83 (s, 1H, NH), 8.00-7.92 (m, 4H, Ph), 5.32 (dd, J=5.6 Hz, J=12.9 Hz, 1H, H-3′), 3.28-3.25 (m, 2H, H-5′), 2.60-2.54 (m, 1H, H-4′), 2.17-2.10 (m, 1H, H-4′); 13C NMR (DMSO-d6) δ 208.7 (C-6′), 165.3 (C-2′), 165.2 (C-1 & C-3), 133.1 (C-5 & C-6), 129.3 (C-3a, C-7a), 121.7 (C-4 & C-7), 46.9 (C-3′), 38.9 (C-5′), 21.79 (C-4′); MS (CI/CH4) m/z 274 (M+); Anal. (C13H10N2O3S) C, H, N.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。